Bupranolol
Overview
Description
Bupranolol is a non-selective beta blocker without intrinsic sympathomimetic activity but with strong membrane-stabilizing activity. It is structurally similar to propranolol and is used primarily to manage hypertension, tachycardia, and glaucoma .
Preparation Methods
Bupranolol can be synthesized through various chemical routes. One common method involves the reaction of 2-chloro-5-methylphenol with epichlorohydrin to form an epoxide intermediate, which is then reacted with tert-butylamine to yield this compound . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Bupranolol undergoes several types of chemical reactions:
Oxidation: The methyl group on the benzene ring can be oxidized to form carboxythis compound.
Reduction: Reduction reactions are less common but can involve the reduction of the epoxide intermediate.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and nucleophiles like sodium methoxide for substitution reactions. The major products formed include carboxythis compound and various substituted derivatives .
Scientific Research Applications
Bupranolol has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of beta blockers and their interactions with adrenergic receptors.
Biology: Research on this compound helps in understanding the physiological effects of beta blockers on heart rate and blood pressure.
Medicine: It is used in clinical studies to evaluate its efficacy in treating hypertension, tachycardia, and glaucoma.
Industry: This compound is used in the pharmaceutical industry for the development of new beta-blocking agents
Mechanism of Action
Bupranolol exerts its effects by competitively inhibiting beta-adrenergic receptors, particularly beta-1 and beta-2 receptors. This inhibition prevents the binding of catecholamines like adrenaline and noradrenaline, leading to a reduction in heart rate, cardiac output, and blood pressure. The molecular targets include beta-1 adrenergic receptors in the heart and beta-2 adrenergic receptors in the lungs .
Comparison with Similar Compounds
Bupranolol is similar to other non-selective beta blockers such as propranolol, nadolol, and timolol. it is unique in its strong membrane-stabilizing activity and lack of intrinsic sympathomimetic activity. This makes it particularly effective in stabilizing cardiac rhythm without causing additional sympathetic stimulation .
Similar Compounds
- Propranolol
- Nadolol
- Timolol
- Alprenolol
- Pindolol
This compound’s unique properties make it a valuable compound in both clinical and research settings, offering distinct advantages over other beta blockers .
Properties
IUPAC Name |
1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO2/c1-10-5-6-12(15)13(7-10)18-9-11(17)8-16-14(2,3)4/h5-7,11,16-17H,8-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIRNZOQPUAHHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022704 | |
Record name | Bupranolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bupranolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015697 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Bupranolol competes with sympathomimetic neurotransmitters such as catecholamines for binding at beta(1)-adrenergic receptors in the heart, inhibiting sympathetic stimulation. This results in a reduction in resting heart rate, cardiac output, systolic and diastolic blood pressure, and reflex orthostatic hypotension. | |
Record name | Bupranolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08808 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
14556-46-8, 23284-25-5 | |
Record name | (±)-Bupranolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14556-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bupranolol [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014556468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bupranolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08808 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bupranolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUPRANOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/858YGI5PIT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bupranolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015697 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.